molecular formula C8H13NO2 B1431998 N-[(2-oxocyclohexyl)methyl]formamide CAS No. 30837-64-0

N-[(2-oxocyclohexyl)methyl]formamide

Cat. No.: B1431998
CAS No.: 30837-64-0
M. Wt: 155.19 g/mol
InChI Key: XEKLTJDRKVNHOI-UHFFFAOYSA-N
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Description

N-[(2-oxocyclohexyl)methyl]formamide is an organic compound with the molecular formula C₈H₁₃NO₂. It is known for its applications in various fields of scientific research, particularly in chemistry and biology. This compound is characterized by its unique structure, which includes a formamide group attached to a cyclohexanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[(2-oxocyclohexyl)methyl]formamide can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with formamide in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C. The use of a suitable solvent, such as ethanol or methanol, can enhance the reaction efficiency.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactors. The process includes the careful control of reaction parameters, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity. The final product is usually purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(2-oxocyclohexyl)methyl]formamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the formamide group to an amine.

    Substitution: The formamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted formamides depending on the nucleophile used.

Scientific Research Applications

N-[(2-oxocyclohexyl)methyl]formamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of chiral compounds.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Research into potential therapeutic applications, including its use as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of N-[(2-oxocyclohexyl)methyl]formamide involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The formamide group can form hydrogen bonds with active sites of enzymes, altering their activity. Additionally, the cyclohexanone moiety can interact with hydrophobic pockets within proteins, influencing their conformation and function.

Comparison with Similar Compounds

Similar Compounds

    N-[(2-oxocyclopentyl)methyl]formamide: Similar structure but with a cyclopentane ring instead of cyclohexane.

    N-[(2-oxocycloheptyl)methyl]formamide: Contains a cycloheptane ring.

    N-[(2-oxocyclohexyl)ethyl]formamide: Has an ethyl group instead of a methyl group.

Uniqueness

N-[(2-oxocyclohexyl)methyl]formamide is unique due to its specific ring size and the presence of a formamide group. This combination allows for distinct interactions with biological molecules and unique reactivity in chemical synthesis. Its structural features make it a valuable compound in various research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-[(2-oxocyclohexyl)methyl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c10-6-9-5-7-3-1-2-4-8(7)11/h6-7H,1-5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEKLTJDRKVNHOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)CNC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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